

Commercial Suppliers and Technical Guide for Acid-PEG9-NHS Ester in Research

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Compound of Interest

Compound Name: Acid-PEG9-NHS ester

Cat. No.: B605149

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Acid-PEG9-NHS ester**, a heterobifunctional crosslinker crucial for advanced bioconjugation, proteomics, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide details commercially available sources, key technical specifications, experimental protocols, and the fundamental mechanisms of action in its primary applications.

Commercial Availability

Acid-PEG9-NHS ester is available from a range of specialized chemical suppliers catering to the research and pharmaceutical development sectors. The following table summarizes key information from prominent commercial vendors.

Supplier	Catalog Number	Purity	Molecular Weight (g/mol)	Storage Conditions
BroadPharm	BP-22221	≥95%	611.6	-20°C
MedchemExpress	HY-141096	Not specified	Not specified	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.
Creative Biolabs	ADC-L-M0592	>95%	611.6	-20°C
DC Chemicals	Not specified	Not specified	611.64	Up to 24 months at -20°C (tightly sealed)
Santa Cruz Biotechnology	sc-485303	Not specified	611.63	Not specified
GlpBio	GC17096	>98%	611.63	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.
ChemicalBook	CB53267884	Not specified	611.63	Not specified
AxisPharm	AP11825	≥95%	611.64	Not specified

Technical Profile

Acid-PEG9-NHS ester is a valuable tool in bioconjugation due to its defined structure and dual reactivity. The molecule consists of a nine-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity and acts as a flexible spacer. One terminus of the PEG chain is functionalized with a carboxylic acid group, while the other end features an N-hydroxysuccinimide (NHS) ester.

The NHS ester is a highly reactive functional group that readily forms stable amide bonds with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, in a neutral to slightly basic pH environment (pH 7.2-8.5)[1]. The carboxylic acid group provides a secondary point of conjugation, which can be activated, for example with EDC and NHS, to react with primary amines. This heterobifunctional nature allows for sequential and controlled conjugation of different molecules.

Experimental Protocols

The following are generalized yet detailed protocols for the use of **Acid-PEG9-NHS ester** in common bioconjugation applications. Researchers should optimize these protocols for their specific molecules and desired outcomes.

Protein Labeling via NHS Ester Reaction

This protocol describes the conjugation of the NHS ester moiety of **Acid-PEG9-NHS ester** to primary amines on a protein.

Materials:

- Protein of interest
- **Acid-PEG9-NHS ester**
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: Phosphate-buffered saline (PBS) or sodium bicarbonate buffer (pH 7.2-8.5).
Avoid buffers containing primary amines like Tris.
- Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine
- Purification system: Size-exclusion chromatography (e.g., desalting column) or dialysis cassettes

Procedure:

- Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, exchange it for the

Reaction Buffer using dialysis or a desalting column.

- NHS Ester Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of **Acid-PEG9-NHS ester** in anhydrous DMSO or DMF. It is crucial to minimize exposure of the NHS ester to moisture to prevent hydrolysis[2][3].
- Conjugation Reaction: While gently vortexing, add a 10- to 20-fold molar excess of the **Acid-PEG9-NHS ester** stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation[2][3].
- Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal incubation time may vary depending on the protein and desired degree of labeling.
- Quenching (Optional): To stop the reaction, add the Quenching Reagent to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.
- Purification: Remove unreacted **Acid-PEG9-NHS ester** and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS).
- Characterization: Determine the degree of labeling (DOL) using appropriate analytical techniques, such as UV-Vis spectroscopy or mass spectrometry.

Synthesis of a PROTAC using Acid-PEG9-NHS Ester as a Linker

This protocol outlines a general workflow for the synthesis of a PROTAC, where **Acid-PEG9-NHS ester** links a target protein-binding ligand and an E3 ligase ligand. This example assumes the target-binding ligand contains a primary amine for reaction with the NHS ester, and the E3 ligase ligand has a functional group that can be coupled to the carboxylic acid end of the linker.

Materials:

- Target protein-binding ligand with a primary amine

- E3 ligase ligand with a suitable functional group for amide bond formation
- **Acid-PEG9-NHS ester**
- Anhydrous DMF or DMSO
- Coupling reagents for amide bond formation (e.g., HATU, HOBr, EDC, NHS)
- Tertiary amine base (e.g., DIPEA)
- Purification system: Preparative HPLC

Procedure:

- Step 1: Conjugation of Target Ligand to Linker
 - Dissolve the target protein-binding ligand in anhydrous DMF or DMSO.
 - Add a solution of **Acid-PEG9-NHS ester** (typically 1.0-1.2 equivalents) in the same solvent.
 - Add a tertiary amine base such as DIPEA (2-3 equivalents) to facilitate the reaction.
 - Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by LC-MS.
 - Upon completion, the intermediate product (target ligand-PEG9-Acid) can be purified by preparative HPLC or used directly in the next step after a simple work-up.
- Step 2: Conjugation of E3 Ligase Ligand
 - Dissolve the purified target ligand-PEG9-Acid intermediate in anhydrous DMF or DMSO.
 - Add the E3 ligase ligand (1.0-1.2 equivalents).
 - Add the coupling reagents (e.g., HATU and HOBr, or EDC and NHS) and a tertiary amine base (e.g., DIPEA).

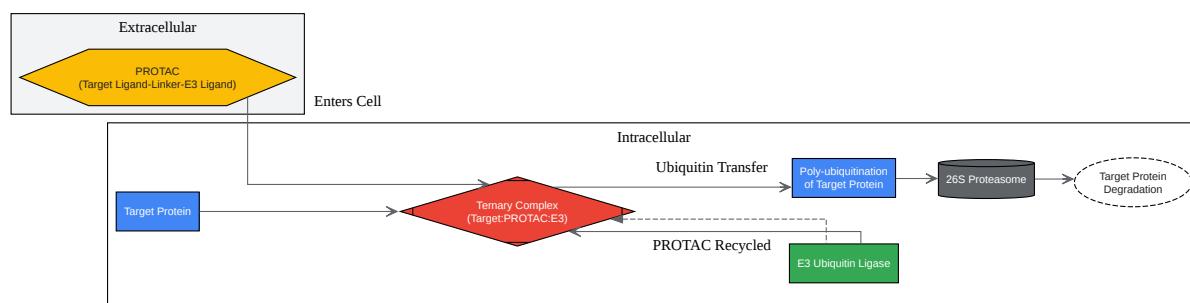
- Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by LC-MS.
- Upon completion, purify the final PROTAC molecule by preparative HPLC.
- Confirm the identity and purity of the final product by LC-MS and NMR.

Signaling Pathways and Experimental Workflows

Acid-PEG9-NHS ester is a key component in the construction of complex biologics. The following diagrams illustrate its role in the mechanisms of action of PROTACs and ADCs.

PROTAC-Mediated Protein Degradation

PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The **Acid-PEG9-NHS ester** serves as the linker connecting the two active domains of the PROTAC.

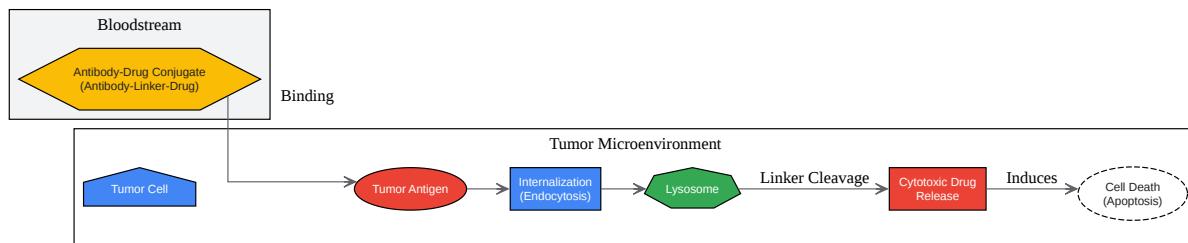


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Caption: PROTAC-mediated protein degradation workflow.

Antibody-Drug Conjugate (ADC) Mechanism of Action

ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen. The **Acid-PEG9-NHS ester** can be part of the linker that connects the antibody to the cytotoxic drug.



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